Taurohyocholic Acid (sodium salt)

Description

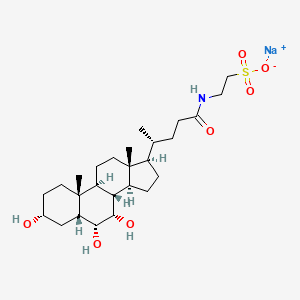

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for taurohyocholic acid (sodium salt) is sodium 2-{[(3α,5β,6α,7α)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino}ethanesulfonate . This nomenclature reflects its stereospecific hydroxylation pattern at positions 3, 6, and 7 on the steroid nucleus, coupled with a taurine-conjugated side chain terminating in a sulfonate group neutralized by a sodium ion. The molecular formula is C₂₆H₄₄NNaO₇S , derived from the parent taurohyocholic acid (C₂₆H₄₅NO₇S) through substitution of the sulfonic acid proton with sodium.

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₄₄NNaO₇S |

| Molecular Weight | 537.69 g/mol |

| Charge | -1 (neutralized by Na⁺) |

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data specific to taurohyocholic acid (sodium salt) remain limited in publicly available literature, its structural analogs provide insights into likely conformational features. The steroid nucleus adopts a cis-fused A/B ring junction (5β-chair conformation), with hydroxyl groups at positions 3α, 6α, and 7α orienting equatorially to minimize steric strain. The taurine side chain extends perpendicularly to the steroid plane, stabilized by ionic interactions between the sulfonate group and sodium ion. Molecular dynamics simulations of related bile salts suggest a critical micelle concentration (CMC) influenced by hydroxylation patterns, though experimental CMC values for taurohyocholate require further validation.

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Key signals include:

- ¹³C NMR : Characteristic peaks at δ 178.2 (C24 carbonyl), δ 72.4 (C3), δ 70.1 (C6), and δ 69.8 (C7).

Infrared (IR) Spectroscopy:

- Broad absorption at 3200–3500 cm⁻¹ (O-H stretching)

- Strong bands at 1570 cm⁻¹ (asymmetric SO₃⁻ stretch) and 1380 cm⁻¹ (symmetric SO₃⁻ stretch)

- C=O stretch at 1705 cm⁻¹ (amide I band).

Mass Spectrometry:

Comparative Structural Analysis with Related Bile Acid Conjugates

Taurohyocholic acid (sodium salt) exhibits distinct structural differences from common bile acid conjugates:

The 6α-hydroxyl group in taurohyocholate enhances hydrophilic interactions compared to taurocholate, reducing membrane permeability but increasing solubility in aqueous media. Conversely, taurodeoxycholate’s lack of a 7α-OH group promotes hydrophobic aggregation, as evidenced by its lower critical micellar concentration (1–4 mM).

Properties

Molecular Formula |

C26H44NNaO7S |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1 |

InChI Key |

NYXROOLWUZIWRB-YOAOXILXSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Formation of Sodium Taurate

The synthesis begins with the conversion of taurine to sodium taurate, a precursor for conjugation. In a typical procedure, taurine reacts with sodium hydroxide (NaOH) in a 1:1 molar ratio under aqueous conditions. The reaction occurs at 40–100°C for 2–4 hours, yielding sodium taurate after evaporation and drying.

Key Parameters

Condensation with Hyocholic Acid

Sodium taurate undergoes condensation with hyocholic acid using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a condensing agent. The reaction proceeds in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions

-

Molar Ratios : Sodium taurate : hyocholic acid : EEDQ = 1 : 1–1.15 : 1.1–1.15.

-

Temperature : 80–120°C (optimized at 90–105°C to avoid solvent decomposition).

-

Duration : 6–8 hours under nitrogen atmosphere.

Mechanistic Insight

EEDQ facilitates mixed anhydride formation with hyocholic acid, enabling nucleophilic attack by sodium taurate. This step avoids byproducts like triethylamine salts, which complicate purification in single-pot methods.

Purification and Characterization

Isolation Techniques

Post-condensation, the crude product is isolated via:

Analytical Validation

Purity Assessment

-

HPLC : Reverse-phase C18 columns with UV detection at 210 nm confirm >99% purity.

-

Mass Spectrometry : ESI-MS validates molecular ion peaks at m/z 515.3 [M−Na]⁻.

Structural Confirmation

-

¹H NMR : Characteristic signals include δ 3.65 (taurine sulfonate group) and δ 0.65 (steroid methyl groups).

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Two-Step (EEDQ) | DMF | 90–105 | 78–82 | 99 |

| Single-Pot | DMF/Triethylamine | 80–100 | 65–70 | 85–90 |

Advantages of Two-Step Method

Challenges and Optimization Strategies

Byproduct Management

Chemical Reactions Analysis

Taurohyocholic Acid (sodium salt) undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Taurohyocholic acid (THCA) is a bile acid derivative characterized by the following molecular formula:

- Chemical Formula: C26H44NNaO6S

- Molecular Weight: 521.69 g/mol

The compound exhibits hydrophobic and hydrophilic characteristics, which are crucial for its functionality in biological systems. Its structure allows it to interact effectively with lipid membranes, facilitating various biochemical processes.

Biological Roles

- Bile Acid Functionality:

-

Cholesterol Management:

- Research indicates that THCA can help dissolve cholesterol gallstones, presenting a potential therapeutic avenue for patients suffering from cholelithiasis .

- It has been shown to limit myeloperoxidase activity and reduce inflammatory markers such as TNF-α and IL-6, suggesting anti-inflammatory properties that could be beneficial in conditions like ulcerative colitis .

- Lipid Metabolism:

Preclinical Studies

THCA has been utilized in various preclinical studies to investigate its effects on lipid metabolism and gastrointestinal health:

- Choleretic Effects: Studies have shown that THCA can enhance bile flow and increase the excretion of bile acids when administered intravenously to animal models . This property is particularly relevant for understanding bile acid dynamics in liver function.

- Cholesterol Secretion Studies: In controlled experiments, THCA administration resulted in significant increases in biliary cholesterol secretion, indicating its potential role as a therapeutic agent for managing hypercholesterolemia .

Clinical Investigations

Clinical studies involving THCA have focused on its therapeutic potential for liver diseases and gallstone dissolution:

- Gallstone Dissolution Trials: Clinical trials have explored the efficacy of THCA in dissolving cholesterol gallstones, demonstrating promising results that warrant further investigation into its clinical applications .

- Hepatitis B-Induced Cirrhosis: Elevated levels of THCA have been observed in the urine of patients with hepatitis B-induced cirrhosis, suggesting a potential biomarker for liver dysfunction .

Case Study 1: Cholesterol Gallstone Dissolution

A study involving patients with cholesterol gallstones administered THCA showed significant reductions in stone size after treatment over several weeks. The mechanism was attributed to the detergent-like properties of THCA, which solubilized cholesterol deposits within the gallbladder.

Case Study 2: Ulcerative Colitis Management

In a model of ulcerative colitis, THCA administration resulted in reduced colonic damage and inflammation markers compared to control groups. This suggests that THCA may offer protective effects against gastrointestinal inflammation.

Mechanism of Action

Taurohyocholic Acid (sodium salt) exerts its effects by stabilizing cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals. It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . The molecular targets and pathways involved include interactions with bile acids and microbiota, impacting host metabolism .

Comparison with Similar Compounds

Key Physicochemical Properties

- Solubility: 20 mg/mL in ethanol, 30 mg/mL in DMF, 0.5 mg/mL in PBS (pH 7.2) .

- Storage : Stable for 3 years as a powder at -20°C or 1 year in solvent at -80°C .

Structural and Functional Comparison with Similar Compounds

THCA belongs to the taurine-conjugated bile acid family, sharing structural homology with other compounds such as taurocholic acid (TCA), taurochenodeoxycholic acid (TCDCA), and tauro-α-muricholic acid (TαMCA). Below is a comparative analysis:

Table 1: Structural and Biophysical Properties

Structural Insights :

Table 2: Disease Associations and Physiological Roles

Functional Insights :

- THCA vs. TCA : Both are elevated in hepatitis B and ESRD, but TCA directly impairs antiviral immune responses, while THCA’s role is less defined .

- THCA vs. TUDCA : TUDCA is associated with cytoprotection and glucose homeostasis, whereas THCA correlates with cholestasis and renal dysfunction .

Metabolic and Species-Specific Variations

- Species Specificity : THCA is a porcine-specific bile acid, whereas TCA and TCDCA are predominant in humans . In hens, THCA levels remain stable across ages, unlike other bile acids .

- Metabolic Pathways : THCA is synthesized via conjugation of hyocholic acid with taurine, while TCA derives from cholic acid .

Q & A

Q. How should researchers interpret elevated Taurohyocholic Acid levels in disease models (e.g., cirrhosis)?

- Biological Context : Correlate levels with hepatic function markers (e.g., ALT, AST) and gut microbiota composition (via 16S rRNA sequencing). Elevated THCA may indicate impaired bile acid conjugation or dysbiosis-driven deconjugation. Validate using knockout models (e.g., FXR-null mice) to assess regulatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.